molecular formula C12H10Br2O2S B1436446 Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate CAS No. 31310-31-3

Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate

Cat. No. B1436446
CAS RN: 31310-31-3
M. Wt: 378.08 g/mol
InChI Key: YZPXTKCPSLLYKC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate (E5BBBC) is a chemical compound that has been studied for its potential applications in a variety of scientific fields. E5BBBC is a member of the benzothiophene class of compounds, which are known for their unique properties and potential use in the development of new drugs, materials, and other applications.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate has been utilized in the synthesis of various pharmacologically active derivatives. For example, Chapman et al. (1971) demonstrated its conversion into different bromo-derivatives and subsequent reaction with thiourea or substituted thioureas to produce S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides (Chapman, Clarke, Gore, & Sharma, 1971). Similarly, Rajeswaran and Srinivasan (1994) used related compounds in the synthesis of benzocarbazoloquinones, highlighting its role in creating complex organic structures (Rajeswaran & Srinivasan, 1994).

Antitumor Activity

Some derivatives of ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate exhibit antitumor properties. Hellmann, Marshall, and Stayt (1967) investigated the antitumor activity of a series of benzothiophene derivatives, including those related to this compound, demonstrating promising results in experimental tumor models (Hellmann, Marshall, & Stayt, 1967).

Antibacterial and Antifungal Properties

Narayana et al. (2006) explored the conversion of related compounds into derivatives that were evaluated for antibacterial and antifungal activities. Some derivatives showed promising biological activity, indicating potential use in antimicrobial applications (Narayana, Ashalatha, Raj, & Kumari, 2006).

Heterocyclic Compound Synthesis

Kochikyan (2005) demonstrated the use of related bromomethyl compounds in reacting with thiourea and other agents to create new heterocyclic compounds, indicating its utility in diverse organic syntheses (Kochikyan, 2005).

properties

IUPAC Name

ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O2S/c1-2-16-12(15)11-9(6-13)8-5-7(14)3-4-10(8)17-11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPXTKCPSLLYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate
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Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate
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Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate
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Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate

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